molecular formula C17H16N8S B5770135 1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole

1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole

Cat. No.: B5770135
M. Wt: 364.4 g/mol
InChI Key: VOTDFACJKGECTD-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the tetrazole intermediate with a thiol or sulfide compound.

    Attachment of the 2,4-Dimethylphenyl Group: This is usually done through a substitution reaction, where the phenyl group is introduced to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl rings.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring and sulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-tetrazole is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8S/c1-12-8-9-15(13(2)10-12)25-16(18-20-23-25)11-26-17-19-21-22-24(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTDFACJKGECTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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